CP-809101

概要

説明

作用機序

CP-809101は、5-HT2C受容体に選択的に結合し、活性化することにより、その効果を発揮します . この受容体は、気分調節、食欲制御、認知を含むさまざまな生理学的プロセスに関与しています . This compoundによる5-HT2C受容体の活性化は、これらのプロセスを調節する下流のシグナル伝達イベントにつながります .

類似の化合物との比較

This compoundは、ロルカセリンやRo 60-0175などの他の5-HT2C受容体作動薬に似ています . this compoundは、5-HT2C受容体に対する高い選択性と効力において独特です . 他の化合物とは異なり、this compoundは、動物モデルにおいて衝動性と食探求行動を有意に減少させる効果を示しています .

類似の化合物

ロルカセリン: 体重減少に使用される別の選択的な5-HT2C受容体作動薬です.

Ro 60-0175: 構造的に異なる5-HT2C受容体作動薬で、類似の薬理学的特性を持っています.

生化学分析

Biochemical Properties

CP-809101 plays a significant role in biochemical reactions by interacting with specific serotonin receptors. It has a high affinity for the 5-HT2C receptor, with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively . This compound inhibits conditioned avoidance responding in rats and antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . Additionally, it reduces food and nicotine dependence in rats .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior in male rats, suggesting its potential in treating obesity . This compound also affects behaviors motivated by food and nicotine, indicating its role in modulating reward pathways . Furthermore, it has been observed to reduce deprivation-induced feeding at higher doses .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a 5-HT2C receptor agonist. By binding to this receptor, this compound modulates serotonin signaling, which in turn affects various downstream pathways. This includes inhibition of dopamine neurotransmission, which is crucial for its effects on impulsivity and reward behaviors . This compound also antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine, further highlighting its role in modulating neurotransmitter systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to inhibit conditioned avoidance responding in a dose-dependent manner, with an ID50 value of 4.8 mg/kg . Additionally, this compound’s effects on hyperactivity and food-seeking behavior are dose-dependent and can vary with different administration schedules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to dose-dependently inhibit conditioned avoidance responding and antagonize hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . At doses up to 56 mg/kg, this compound did not produce catalepsy, indicating a favorable side-effect profile . Higher doses may lead to adverse effects, and careful dosage optimization is necessary for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with serotonin receptors. It modulates serotonin signaling, which in turn affects metabolic flux and metabolite levels . The compound’s metabolic activation has been linked to its genotoxicity, highlighting the importance of understanding its metabolic pathways for safe and effective use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its high affinity for the 5-HT2C receptor facilitates its localization to relevant cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2C receptor. This receptor is predominantly found in the central nervous system, particularly in regions associated with mood and behavior regulation . This compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .

準備方法

CP-809101の合成は、いくつかのステップを含みます。. 反応条件は、多くの場合、目的の変換を促進するために特定の触媒と溶媒を使用します。

化学反応の分析

CP-809101は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を変換し、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元し、化合物の特性に影響を与えます。

これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒があります。 これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります .

科学的研究の応用

CP-809101は、いくつかの科学研究に応用されています。

類似化合物との比較

CP-809101 is similar to other 5-HT2C receptor agonists, such as lorcaserin and Ro 60-0175 . this compound is unique in its high selectivity and potency for the 5-HT2C receptor . Unlike some other compounds, this compound has shown significant effects in reducing impulsivity and food-seeking behavior in animal models .

Similar Compounds

特性

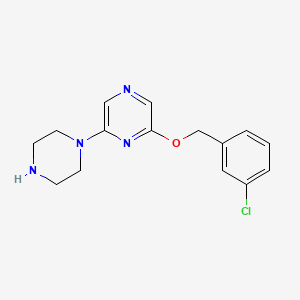

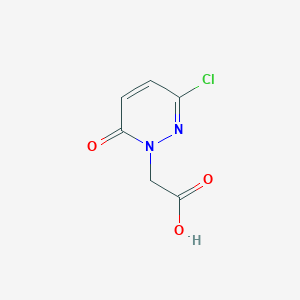

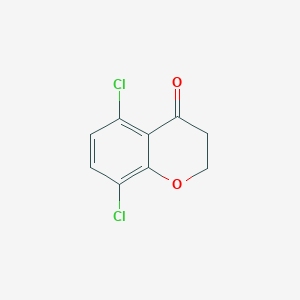

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGGOVOEWHPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197369 | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479683-64-2 | |

| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-809101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-809101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)

![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B1366298.png)